Scriptaid
Overview
Description
Scriptaid is a compound known for its role as a histone deacetylase inhibitor. It was one of the first compounds discovered through high-throughput screening to act on this target . Histone deacetylase inhibitors are significant in the regulation of gene expression, making this compound a valuable tool in various scientific research fields .
Mechanism of Action
Target of Action
Scriptaid primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation .
Mode of Action
As an HDAC inhibitor , this compound interacts with its targets by inhibiting the deacetylation process . This inhibition leads to an increase in acetylation levels of histones, thereby influencing gene expression. The altered gene expression can result in various downstream effects, including cell cycle arrest and apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to modulate the PTEN and AKT pathways, which are involved in cell survival and growth . By influencing these pathways, this compound can have significant effects on cellular processes such as cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound in mice is nonlinear. It is cleared rapidly at low doses and slowly at higher doses . This compound is found to distribute in several tissues, including the spleen and kidneys . .
Result of Action
This compound’s action results in a variety of molecular and cellular effects. It has been shown to reduce neurological deficits, brain atrophy, and white matter injury in a dose-dependent manner in a mouse model of intracranial hemorrhage . Additionally, this compound can decrease the expression of pro-inflammatory cytokines IL1β and TNFα, as well as iNOS, after intracranial hemorrhage .
Biochemical Analysis
Biochemical Properties
Scriptaid functions as an anticancer agent in many different types of tumors, including hepatocellular carcinoma (HCC) . It interacts with histone deacetylases (HDACs), which are usually dysregulated in cancers . This compound’s interaction with HDACs leads to elevated global H3Ac levels .
Cellular Effects
This compound has been shown to decrease HCC cell proliferation and induce cell cycle G2/M-phase arrest in a dose-dependent manner . It also triggers HCC cell death via transcriptional activation of p21 . In the context of traumatic brain injury, this compound has been shown to elicit a dose-dependent decrease in lesion size and a concomitant attenuation in motor and cognitive deficits .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibition of HDACs . This inhibition leads to an increase in acetylation levels, which can affect gene expression . In addition, this compound treatment has been shown to inhibit the expression of p53 at the mRNA level in multiple myeloma cell lines .
Temporal Effects in Laboratory Settings
This compound shows robust antitumor activity against HCC over time . It has been shown to reduce the weights and volumes of HCC cell-line HepG2 primary tumors .
Dosage Effects in Animal Models
This compound has been shown to have a dose-dependent effect in animal models of traumatic brain injury . Protection was achieved even when treatment was delayed to 12 hours post-injury .
Metabolic Pathways
It is known to interact with HDACs, which play a role in regulating gene expression and could therefore affect various metabolic pathways .
Transport and Distribution
Given its effects on cellular processes such as cell proliferation and cell cycle progression, it is likely that it is transported to the nucleus where it interacts with HDACs .
Subcellular Localization
This compound likely localizes to the nucleus given its interaction with HDACs, which are nuclear enzymes
Preparation Methods
Scriptaid can be prepared as a 100 mg/ml stock solution in dimethyl sulfoxide (DMSO). Before use, the compound is diluted in sterile saline, heated to boiling for complete dissolution, and then cooled to body temperature or less before intraperitoneal administration . The solutions are freshly prepared for each experiment .
Chemical Reactions Analysis
Scriptaid undergoes various chemical reactions, primarily due to its role as a histone deacetylase inhibitor. It interacts with histone deacetylases, leading to the inhibition of these enzymes. This inhibition results in the accumulation of acetylated histones, which can affect gene expression . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and saline . The major products formed from these reactions are acetylated histones .
Scientific Research Applications
Scriptaid has a wide range of scientific research applications. It has been used in cancer research due to its ability to inhibit histone deacetylases, which play a role in the regulation of gene expression in cancer cells . Additionally, this compound has been found to protect against traumatic brain injury by modulating the PTEN and AKT pathways . It is also used in cloning and research into the regulation of metabolism .
Comparison with Similar Compounds
Scriptaid is similar to other histone deacetylase inhibitors such as vorinostat . this compound was one of the first compounds discovered to act on this target through high-throughput screening . Other similar compounds include trichostatin A and 4MS, which also inhibit histone deacetylases but may have different selectivity profiles and efficacy .
Properties
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDYUFSDZATMKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274458 | |
Record name | scriptaid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287383-59-9 | |
Record name | Scriptaid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287383599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scriptaid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | scriptaid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCRIPTAID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ8CD8BSV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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